Impureza de Ezetimiba con Anillo Azetidinona Abierto

Descripción general

Descripción

Ezetimibe Azetidinone Ring-opened Impurity is a degradation product of the cholesterol-lowering drug Ezetimibe. This compound is formed when the azetidinone ring in Ezetimibe is opened, resulting in a different chemical structure. It is important in the context of pharmaceutical quality control and impurity profiling to ensure the safety and efficacy of the drug.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Quality Control in Drug Manufacturing

- Analytical Method Development

- Stability Studies

Research Applications

-

Mechanistic Studies

- Research involving Ezetimibe Azetidinone Ring-opened Impurity has been conducted to elucidate its role in lipid metabolism. Studies have shown that Ezetimibe significantly reduces plasma levels of intermediate-density lipoprotein (IDL) and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels . This mechanism is vital for understanding how impurities might influence pharmacodynamics.

- Animal Studies

Mecanismo De Acción

Target of Action

The primary target of Ezetimibe Azetidinone Ring-opened Impurity is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe Azetidinone Ring-opened Impurity mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine .

Biochemical Pathways

By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe Azetidinone Ring-opened Impurity reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the amount of cholesterol that is transported to the liver .

Pharmacokinetics

It is known that ezetimibe, the parent drug, works by inhibiting the absorption of cholesterol from the intestine, which in turn reduces the amount of cholesterol that is transported to the liver .

Result of Action

The result of the action of Ezetimibe Azetidinone Ring-opened Impurity is a reduction in total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), apoprotein B (Apo B), and triglycerides (TG), and an increase in high-density lipoprotein cholesterol (HDL-C) .

Análisis Bioquímico

Biochemical Properties

Ezetimibe Azetidinone Ring-opened Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in cholesterol absorption in the small intestine The nature of this interaction involves the inhibition of cholesterol uptake, similar to the parent compound Ezetimibe

Cellular Effects

Ezetimibe Azetidinone Ring-opened Impurity affects various types of cells and cellular processes. In enterocytes, the cells lining the small intestine, it inhibits the absorption of cholesterol by blocking the NPC1L1 protein . This leads to a decrease in intracellular cholesterol levels, which can influence cell signaling pathways, gene expression, and cellular metabolism. The reduction in cholesterol absorption can also impact the overall lipid profile in the body, potentially leading to changes in the expression of genes involved in lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of Ezetimibe Azetidinone Ring-opened Impurity involves its binding interactions with the NPC1L1 protein. By binding to this protein, it prevents the uptake of cholesterol into enterocytes This inhibition is similar to the mechanism of action of Ezetimibe, although the impurity may have different binding affinities and kinetics

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ezetimibe Azetidinone Ring-opened Impurity can change over time due to its stability and degradation. Studies have shown that this impurity is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to Ezetimibe Azetidinone Ring-opened Impurity in in vitro or in vivo studies may result in alterations in cellular function, including changes in cholesterol metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Ezetimibe Azetidinone Ring-opened Impurity vary with different dosages in animal models. At low doses, it may exhibit similar effects to Ezetimibe, such as inhibiting cholesterol absorption and reducing lipid levels . At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruptions in lipid metabolism. Threshold effects have been observed, where the impurity’s impact on cholesterol absorption and lipid levels becomes more pronounced at certain dosage levels.

Metabolic Pathways

Ezetimibe Azetidinone Ring-opened Impurity is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of cholesterol . The impurity may affect metabolic flux and metabolite levels, leading to changes in the overall lipid profile. Understanding these metabolic pathways is essential for assessing the impurity’s impact on drug efficacy and safety.

Transport and Distribution

The transport and distribution of Ezetimibe Azetidinone Ring-opened Impurity within cells and tissues involve interactions with transporters and binding proteins. It is likely transported into enterocytes via the same mechanisms as Ezetimibe, involving the NPC1L1 protein . Once inside the cells, it may be distributed to various cellular compartments, influencing its localization and accumulation. These distribution patterns can affect the impurity’s activity and function.

Subcellular Localization

Ezetimibe Azetidinone Ring-opened Impurity is localized within specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications . These modifications can direct the impurity to specific organelles, influencing its activity and function. Understanding the subcellular localization of Ezetimibe Azetidinone Ring-opened Impurity is crucial for elucidating its role in cellular processes and its potential impact on drug efficacy and safety.

Métodos De Preparación

The preparation of Ezetimibe Azetidinone Ring-opened Impurity typically involves the degradation of Ezetimibe under specific conditions. One common method is alkaline degradation, where Ezetimibe is exposed to a strong base, leading to the opening of the azetidinone ring. This process can be monitored and controlled using high-performance liquid chromatography (HPLC) to isolate and purify the impurity . Industrial production methods may involve similar degradation processes, followed by purification steps to obtain the impurity in a highly characterized form .

Análisis De Reacciones Químicas

Ezetimibe Azetidinone Ring-opened Impurity can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the impurity.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Ezetimibe Azetidinone Ring-opened Impurity can be compared with other similar compounds, such as:

N-Nitroso Ezetimibe Azetidinone Ring Opened Impurity: This compound is another degradation product of Ezetimibe, characterized by the presence of a nitroso group.

Ezetimibe Azetidinone Ring-opened Sodium Salt Impurity: This is a sodium salt form of the ring-opened impurity, which may have different solubility and stability properties.

The uniqueness of Ezetimibe Azetidinone Ring-opened Impurity lies in its specific structural changes resulting from the opening of the azetidinone ring, which can affect its chemical and biological properties.

Actividad Biológica

Ezetimibe is a lipid-lowering agent primarily used to reduce cholesterol absorption in the intestines. The compound's structure includes a beta-lactam ring, which is crucial for its biological activity. However, the focus of this article is on the biological activity associated with the Ezetimibe Azetidinone Ring-opened Impurity .

Overview of Ezetimibe

Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols, leading to a decrease in plasma cholesterol levels. Its chemical structure is represented as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone, with an empirical formula of C24H21F2NO3 and a molecular weight of 409.4 g/mol .

The biological activity of the ring-opened impurity arises from its interaction with cellular mechanisms involved in lipid metabolism. Research indicates that ezetimibe, including its impurities, can influence cholesterol homeostasis through various pathways:

- Inhibition of Foam Cell Formation : Ezetimibe has been shown to suppress foam cell formation in macrophages via the caveolin-1/MAPK signaling pathway. This mechanism is critical as foam cells are implicated in atherosclerosis development .

- Platelet Activation : Studies have demonstrated that ezetimibe reduces platelet activation markers in endothelial cells, suggesting potential cardiovascular protective effects .

Case Studies and Research Findings

A review of several studies highlights the impact of ezetimibe and its impurities on cholesterol levels and cardiovascular health:

-

Cholesterol Reduction in Animal Models :

- In apolipoprotein E deficient mice, treatment with ezetimibe resulted in significant reductions in atherosclerotic lesions and serum cholesterol levels .

- A study involving cholesterol-fed rats demonstrated that ezetimibe decreased total cholesterol levels significantly, with an effective dose (ED50) established at 0.03 mg/kg/day .

- Post-Marketing Surveillance :

Data Tables

The following table summarizes key findings from various studies on the biological activity of Ezetimibe and its ring-opened impurity:

Propiedades

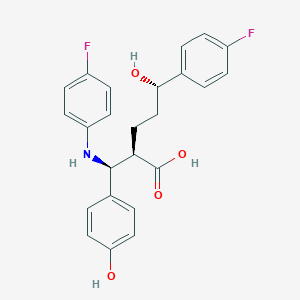

IUPAC Name |

(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNDFEVQHMNNOJ-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.